molecular formula C8H12ClNO B3053147 2-(2-Aminoethyl)phenol hydrochloride CAS No. 5136-97-0

2-(2-Aminoethyl)phenol hydrochloride

Cat. No. B3053147
CAS RN: 5136-97-0
M. Wt: 173.64 g/mol
InChI Key: FCMXXIIQYRYQPX-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)phenol hydrochloride is a chemical compound with the molecular formula C8H12ClNO and a molecular weight of 173.64 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2-(2-Aminoethyl)phenol hydrochloride consists of an aromatic phenol ring with an aminoethyl group attached to it . The presence of both the phenol and aminoethyl groups contribute to its unique chemical properties.


Chemical Reactions Analysis

While specific chemical reactions involving 2-(2-Aminoethyl)phenol hydrochloride are not detailed in the available resources, phenols, in general, are known to undergo electrophilic aromatic substitution reactions . Oxidation of phenols typically yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

2-(2-Aminoethyl)phenol hydrochloride is a solid at room temperature . It has a density of 1.1±0.1 g/cm³, a boiling point of 258.0±15.0 °C at 760 mmHg, and a flash point of 109.9±20.4 °C .

Scientific Research Applications

Saluretic and Diuretic Effects

2-(2-Aminoethyl)phenol hydrochloride and its analogues have been studied for their potential saluretic and diuretic effects. Research conducted in 1983 by Deana et al. found that certain fused-ring analogues of 2-(aminomethyl)phenol, such as 2-(aminomethyl)-4-chloro-1-naphthalenol hydrochloride, displayed significant activity in this regard when tested in rats and dogs (Deana et al., 1983).

Synthesis of Isoxazole Derivatives

In the field of organic chemistry, 2-(2-Aminoethyl)phenol hydrochloride has been used in the synthesis of novel compounds. Sahu et al. (2009) conducted a study where substituted aryl-N-chalconyl aminophenols were synthesized and later treated with hydroxylamine hydrochloride, demonstrating the compound's utility in creating novel isoxazole derivatives with potential analgesic and antimicrobial activities (Sahu et al., 2009).

Antioxidant and Radical Scavenger Activity

The phenolic compounds like 2-(2-Aminoethyl)phenol hydrochloride have been studied for their antioxidant properties. Dinis, Maderia, and Almeida (1994) investigated the action of phenolic derivatives as inhibitors of lipid peroxidation and as peroxyl radical scavengers, suggesting a potential role in protecting against oxidative stress (Dinis et al., 1994).

Enzyme-Catalyzed Polymerization

2-(2-Aminoethyl)phenol hydrochloride has been utilized in enzyme-catalyzed polymerization processes. A study by Ghan et al. (2003) presented the polymerization of phenol, including 4-(2-aminoethyl) phenol hydrochloride, within layer-by-layer assembled microcapsules, indicating its role in bio-polymerization processes (Ghan et al., 2003).

Safety and Hazards

2-(2-Aminoethyl)phenol hydrochloride should be handled with care. It is recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray . Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

2-(2-aminoethyl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4,10H,5-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMXXIIQYRYQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199375
Record name Phenol, 2-(2-aminoethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5136-97-0
Record name o-Tyramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005136970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(2-aminoethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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